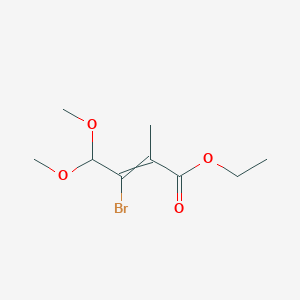![molecular formula C9H7BrN2O2 B11715860 Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-c]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Esterification: The brominated intermediate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
化学反応の分析
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be oxidized or reduced, although specific conditions for these reactions are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Products where the bromine atom is replaced by the nucleophile.
Oxidation/Reduction: Various oxidized or reduced forms of the pyrrolo[2,3-c]pyridine core.
科学的研究の応用
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of pyrrolo[2,3-c]pyridine derivatives.
作用機序
The mechanism of action for compounds derived from Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate often involves inhibition of specific enzymes or receptors. For example, derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Uniqueness
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrrolo[2,3-c]pyridine derivatives.
特性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC名 |
methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3 |
InChIキー |
XYCDHNMLSSCYOG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C2C(=C1)C(=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




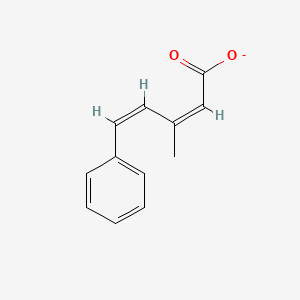

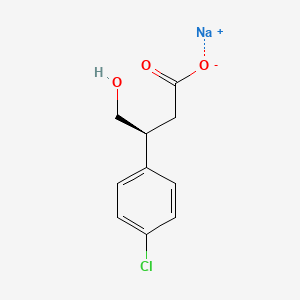
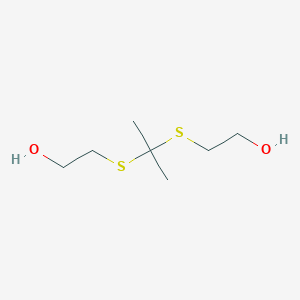
![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
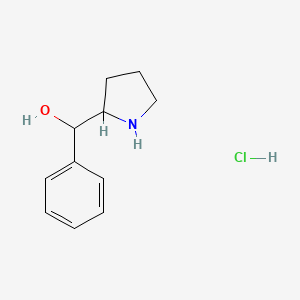
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
